REACTION_CXSMILES
|
[OH-].[NH4+:2].[CH3:3][C:4]1[N:5]([CH2:18][CH:19]([CH3:21])[CH3:20])[C:6]2[C:15]3[N:14]=[CH:13][CH:12]=[CH:11][C:10]=3[N+:9]([O-])=[CH:8][C:7]=2[N:17]=1.C1(S(Cl)(=O)=O)C=CC=CC=1.[OH-].[Na+]>C(O)C.O>[CH3:3][C:4]1[N:5]([CH2:18][CH:19]([CH3:21])[CH3:20])[C:6]2[C:15]3[N:14]=[CH:13][CH:12]=[CH:11][C:10]=3[N:9]=[C:8]([NH2:2])[C:7]=2[N:17]=1 |f:0.1,4.5|
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Name
|
|
Quantity
|
5.07 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
CC=1N(C2=C(C=[N+](C=3C=CC=NC23)[O-])N1)CC(C)C
|
Name
|
|
Quantity
|
23.2 kg
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8.8 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
15 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
11 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for one hour at 22° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
separated by centrifugation
|
Type
|
CUSTOM
|
Details
|
A solid was collected
|
Type
|
WASH
|
Details
|
washed with demineralized water (105.0 kg) at 22° C. until the filtrate
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (2×103 Pa, 0.02 bar) at 45° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C2=C(C(=NC=3C=CC=NC23)N)N1)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |